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molecular formula C13H12FNO B1318634 4-(2-Fluoro-benzyloxy)-phenylamine CAS No. 57181-83-6

4-(2-Fluoro-benzyloxy)-phenylamine

Cat. No. B1318634
M. Wt: 217.24 g/mol
InChI Key: ARKQSUYCILKUKZ-UHFFFAOYSA-N
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Patent
US06169091A

Procedure details

4-(2-Fluorobenzyloxy)aniline was prepared from 4-nitrophenol (Aldrich) and 2-fluorobenzylbromide (Aldrich) according to Procedure D. This was reacted with 4-chloro-6-(N,N-dimethylamino)pyrido[3,4-d]pyrimidine according to Procedure A to give the product; tlc (dichloromethane:ethanol:aq.ammonia, 100:8:1) Rf 0.48; m/z (M+1)+390.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-])=O.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br.ClC1C2C=C(N(C)C)N=CC=2N=CN=1.N>C(O)C.ClCCl>[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][O:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=NC(=C2)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
product
Smiles
FC1=C(COC2=CC=C(N)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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